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Executive Summary
LY392098, also known as AMPA Receptor Modulator-3, is a potent and selective positive

allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid

(AMPA) receptor. As a member of the biarylpropylsulfonamide class of molecules, LY392098

enhances AMPA receptor-mediated responses in the presence of glutamate. It demonstrates

activity both in vitro, by potentiating AMPA-evoked currents in various neuronal preparations,

and in vivo, with efficacy in rodent models of depression. Its mechanism of action involves

binding to an allosteric site on the AMPA receptor, thereby increasing the potency of the agonist

and potentiating ion channel function. This potentiation of glutamatergic neurotransmission is

believed to trigger downstream signaling cascades, including the Brain-Derived Neurotrophic

Factor (BDNF) pathway, which is crucial for synaptic plasticity. LY392098 shows selectivity for

AMPA receptors with minimal activity at NMDA or kainate receptors.

Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for LY392098.

Table 1: In Vitro Potency and Efficacy of LY392098
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Assay Type
Cell/Tissue
Type

Agonist Parameter Value Reference

Electrophysio

logy

HEK-293

cells

expressing

iGluR4 flip

100 µM L-

glutamate

EC₅₀

(Potentiation)
4.4 µM [1]

Electrophysio

logy

Acutely

isolated rat

prefrontal

cortex

neurons

5 µM AMPA
EC₅₀

(Potentiation)
1.7 ± 0.5 µM [2]

Electrophysio

logy

Acutely

isolated rat

prefrontal

cortex

neurons

5 µM AMPA
Maximal

Potentiation

31.0 ± 4.1-

fold increase
[2]

Electrophysio

logy

Acutely

isolated rat

cerebellar

Purkinje

neurons

100 µM

Glutamate

Potency

Rank

LY404187 >

LY392098 >

cyclothiazide

> CX516 >

aniracetam

[3]

Electrophysio

logy

Acutely

isolated rat

cerebellar

Purkinje

neurons

100 µM

Glutamate

Maximal

Efficacy

Higher than

LY404187,

cyclothiazide,

CX516, and

aniracetam

[3]

Table 2: In Vivo Efficacy of LY392098
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Animal
Model

Species Endpoint
Minimum
Effective
Dose (MED)

Route of
Administrat
ion

Reference

Forced Swim

Test
Rat

Reduced

Immobility
0.5 mg/kg i.p. [2]

Forced Swim

Test
Mouse

Reduced

Immobility
0.5 mg/kg i.p. [2]

Tail

Suspension

Test

Mouse
Reduced

Immobility
5 mg/kg i.p. [2]

Unpredictable

Chronic Mild

Stress

Mouse

Reduced

Weight Loss,

Fur

Deterioration,

Immobility

5 mg/kg

(daily)
i.p. [4]

Evoked

Action

Potentials in

Prefrontal

Cortex

Rat

Enhanced

Discharge

Probability

0.001 - 10

µg/kg
i.v. [1]

Table 3: Selectivity Profile of LY392098
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Receptor/Channel Preparation Effect Reference

NMDA Receptors

Acutely isolated rat

prefrontal cortex

neurons

No activity [2]

NMDA Receptors
Cultured rat

hippocampal neurons
Minimal activity [3]

Voltage-gated

Calcium Channels

Cultured rat

hippocampal neurons
Minimal activity [3]

GluR5 Kainate

Receptors

Acutely isolated rat

dorsal root ganglion

neurons

Minimal activity [3]

Mechanism of Action and Signaling Pathways
LY392098 acts as a positive allosteric modulator of AMPA receptors. Its binding to the receptor

is activity-dependent, meaning it requires the presence of an agonist like glutamate to exert its

effect[2]. The potentiation of the AMPA-evoked current develops continuously over prolonged

application, and the compound is believed to act at an extracellular site on the receptor[2]. The

primary mechanism involves an increase in the potency of the agonist for the receptor, with

studies showing an approximately sevenfold increase[2].

The potentiation of AMPA receptor function by modulators like LY392098 is known to stimulate

downstream signaling pathways critical for synaptic plasticity and neuronal function. A key

pathway implicated is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.

Proposed Signaling Pathway for LY392098

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11406194/
https://pubmed.ncbi.nlm.nih.gov/11406189/
https://pubmed.ncbi.nlm.nih.gov/11406189/
https://pubmed.ncbi.nlm.nih.gov/11406189/
https://pubmed.ncbi.nlm.nih.gov/11406194/
https://pubmed.ncbi.nlm.nih.gov/11406194/
https://pubmed.ncbi.nlm.nih.gov/11406194/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

AMPA Receptor

Ca²⁺ Influx

opens channel

Glutamate

binds

LY392098

potentiates

TrkB Receptor

mTOR Pathway

activates

BDNF (extracellular)

binds & activates

BDNF Release

triggers

secreted

Synaptic Protein
Synthesis

promotes

Enhanced Synaptic
Plasticity

leads to

Click to download full resolution via product page

Caption: Proposed signaling cascade for LY392098.
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Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp on
Acutely Isolated Neurons
This protocol is based on the methodology described for studying LY392098's effects on

acutely isolated rat prefrontal cortex neurons[2].

a. Cell Preparation:

Male Sprague-Dawley rats (200-300 g) are anesthetized and decapitated.

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial

cerebrospinal fluid (ACSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.2 NaH₂PO₄, 1.2 MgCl₂,

2.4 CaCl₂, 11 glucose, and 25 NaHCO₃.

Coronal slices (400 µm) containing the prefrontal cortex are prepared using a vibratome.

Slices are incubated in oxygenated ACSF at 32°C for at least 1 hour.

The prefrontal cortex is dissected from the slices and incubated in ACSF containing pronase

(1 mg/ml) for 20-30 minutes at 32°C.

The tissue is then transferred to ACSF containing thermolysin (0.5 mg/ml) for 20-30 minutes

at 32°C.

Following enzymatic digestion, the tissue is washed in pronase-free ACSF and mechanically

triturated to dissociate individual neurons.

Isolated neurons are plated on a poly-L-lysine coated coverslip in a recording chamber.

b. Electrophysiological Recording:

Whole-cell voltage-clamp recordings are performed using an amplifier (e.g., Axopatch 200B).

The external solution contains (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and

10 glucose, with pH adjusted to 7.4. Tetrodotoxin (0.5 µM) is included to block voltage-gated

sodium channels.
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The internal pipette solution contains (in mM): 140 CsF, 10 EGTA, and 10 HEPES, with pH

adjusted to 7.2.

Neurons are voltage-clamped at -60 mV.

AMPA (5 µM) is applied alone or in combination with various concentrations of LY392098

(0.03-10 µM) using a rapid solution exchange system.

Current potentiation is calculated as the percentage increase in the peak current amplitude

in the presence of LY392098 compared to AMPA alone.

In Vivo Behavioral Assessment: Forced Swim Test
This protocol is adapted from the methodology used to evaluate the antidepressant-like effects

of LY392098 in rats and mice[2].

a. Animals:

Male Sprague-Dawley rats or C57BL/6 mice are used.

Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and

access to food and water ad libitum.

b. Procedure:

On the test day, animals are administered LY392098 (0.1-10 mg/kg) or vehicle via

intraperitoneal (i.p.) injection.

30 minutes post-injection, each animal is placed individually in a glass cylinder (45 cm high,

20 cm diameter) filled with water (25°C) to a depth of 30 cm.

The total duration of the test is 6 minutes.

The duration of immobility (defined as the time the animal floats without struggling and

making only movements necessary to keep its head above water) is recorded during the last

4 minutes of the 6-minute session.

A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
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Caption: Workflow for the pharmacological profiling of LY392098.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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